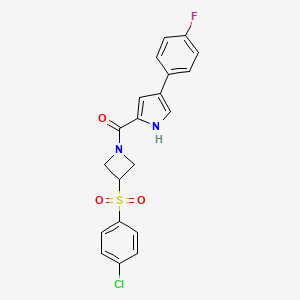
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C20H16ClFN2O3S and its molecular weight is 418.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, also referred to as a sulfonamide derivative, exhibits significant biological activity, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Synthesis Overview
The synthesis of this compound typically involves several steps including:
- Formation of the Azetidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Sulfonyl Group : This is accomplished via sulfonation reactions using reagents like sulfonyl chlorides.
- Attachment of the Fluorophenyl Group : Involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an electrophile.
These synthetic pathways are crucial for ensuring high yield and purity in the final product, which is essential for its biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, a related compound demonstrated low micromolar activity against kinase AKT2/PKBβ, which is integral to oncogenic signaling pathways in glioma . The ability to inhibit such kinases suggests that this compound may also exhibit similar properties.
Key Findings:
- Inhibition of Glioma Growth : Compounds with similar structures have shown promising results in inhibiting glioma cell growth, particularly in 3D neurosphere models derived from patient samples .
- Selectivity : Notably, these compounds exhibited less cytotoxicity towards non-cancerous cells, indicating a potential therapeutic window .
Enzyme Inhibition
The compound's sulfonamide moiety is associated with various enzyme inhibitory activities. Research has indicated that sulfonamide derivatives can act as effective inhibitors for enzymes such as acetylcholinesterase and urease .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 |
| Urease | Strong Inhibitor | 0.63 |
These findings suggest that the compound may be beneficial in treating conditions related to these enzymes, such as neurodegenerative diseases and infections caused by urease-producing bacteria.
Case Study 1: Anti-Glioma Activity
A study evaluated the anti-glioma activity of various compounds related to this compound. The results indicated significant inhibition of glioma cell lines with a focus on the AKT signaling pathway. The study emphasized that compounds demonstrating selective toxicity towards cancer cells could lead to novel therapeutic agents for glioblastoma treatment .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of sulfonamide derivatives. The synthesized compounds showed promising results against multiple bacterial strains and were particularly effective against urease, which is crucial for certain bacterial pathogenicity . The structure–activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly influenced inhibitory potency.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-15-3-7-17(8-4-15)28(26,27)18-11-24(12-18)20(25)19-9-14(10-23-19)13-1-5-16(22)6-2-13/h1-10,18,23H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXSPPXUUMJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













